molecular formula C8H7N3O3 B1458838 6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1443978-44-6

6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No. B1458838
M. Wt: 193.16 g/mol
InChI Key: RRQROQVUXCSQCE-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1935580-16-7 . It has a molecular weight of 195.18 . It is a powder in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H9N3O3/c1-4-3-11-6 (7 (12)9-4)2-5 (10-11)8 (13)14/h2,4H,3H2,1H3, (H,9,12) (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 195.18 . It is stored at room temperature .

Scientific Research Applications

Design and Synthesis for Tuberculosis Treatment

Novel fluoroquinolones, structurally related to 6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid, have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis in mice. These compounds, including 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, demonstrated activity comparable to sparfloxacin by reducing splenomegaly, survival rates, and tubercular lesions in a murine model, suggesting potential for tuberculosis treatment (Shindikar & Viswanathan, 2005).

Antidepressant and Anticonvulsant Activities

Research on substituted carboxylic acid hydrazides, related to the pyrazolo[1,5-a]pyrazine structure, led to the synthesis of compounds exhibiting significant antidepressant and anticonvulsant activities. Some synthesized compounds showed markedly higher antidepressant activity than imipramine and notable protective effects against PTZ-induced seizures in mice, indicating potential applications in treating depression and epilepsy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antioxidant and Enzyme Inhibition

Novel compounds containing the pyrazolo[1,5-a]pyrazine moiety have been designed and synthesized for their potent antioxidant activities and enzyme inhibition capabilities. These compounds demonstrated significant in vitro antioxidant activity and inhibited 15-lipoxygenase, suggesting their potential therapeutic applications in diseases caused by oxidative stress (Ali et al., 2020).

Cancer Prevention and Treatment

A novel inhibitor of xanthine oxidase, structurally related to pyrazolo[1,5-a]pyrazine, showed promising results in suppressing the development of colon aberrant crypt foci and cell proliferation in a mouse model treated with 1,2-dimethylhydrazine. This suggests the compound's potential use in the prevention of colon tumorigenesis and highlights the role of xanthine oxidase in the development of colon cancer (Hashimoto et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for this compound are not mentioned in the retrieved papers, similar compounds have been identified as strategic compounds for optical applications . These compounds have simpler and greener synthetic methodologies compared to those of BODIPYS, and their tunable photophysical properties make them promising for future research .

properties

IUPAC Name

6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-3-11-6(7(12)9-4)2-5(10-11)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQROQVUXCSQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

CAS RN

1443978-44-6
Record name 6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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